molecular formula C17H12BrN5O4 B6490272 methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 888418-45-9

methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate

Cat. No.: B6490272
CAS No.: 888418-45-9
M. Wt: 430.2 g/mol
InChI Key: XUJYKANXJFMHCY-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a useful research compound. Its molecular formula is C17H12BrN5O4 and its molecular weight is 430.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.00727 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of F1876-0370 are currently under investigation. Based on the structural similarity to other triazolo-pyrimidine compounds , it is plausible that F1876-0370 may interact with key cell membrane components or specific protein targets.

Mode of Action

Triazolo-pyrimidine compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells . This suggests that F1876-0370 might interact with its targets, leading to changes in cellular signaling pathways.

Biochemical Pathways

The biochemical pathways affected by F1876-0370 are yet to be elucidated. Given the anti-inflammatory properties of similar compounds , it is possible that F1876-0370 may impact pathways related to inflammation and immune response

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

Based on the observed effects of similar compounds , it is possible that F1876-0370 may exert neuroprotective effects and reduce inflammation

Biological Activity

Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the bromophenyl group and the furan-2-carboxylate moiety enhances its pharmacological profile.

Structure Overview

  • Molecular Formula : C₁₅H₁₃BrN₄O₃
  • Molecular Weight : 373.19 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following sections summarize key findings from various research efforts.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).
    • IC₅₀ values ranged from 0.07 μM to 10.8 μM across different cell lines, indicating potent activity compared to standard chemotherapeutics like Etoposide, which showed IC₅₀ values between 1.97 μM and 3.08 μM .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with the EGFR tyrosine kinase domain, suggesting a mechanism involving inhibition of key signaling pathways in cancer proliferation .
    • Apoptotic activity was confirmed through assays that indicated increased rates of programmed cell death in treated cells.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity:

  • Bromophenyl Substituent : Enhances binding affinity to target proteins.
  • Furan Ring : Contributes to increased lipophilicity and cellular uptake.
CompoundIC₅₀ (μM)Cell Line
Methyl 5-{...}0.07MCF7
Methyl 5-{...}0.19A549
Methyl 5-{...}0.012PC3

Study 1: Anticancer Screening

In a recent screening of a library of compounds for anticancer activity using multicellular spheroids as models, this compound exhibited notable efficacy against MCF7 cells. The study highlighted its potential as a lead compound for further development .

Study 2: Molecular Docking and ADME Analysis

A detailed computational study involving molecular docking simulations indicated that this compound exhibits favorable binding interactions with several cancer-related targets. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicted high oral bioavailability (>85%), making it a promising candidate for oral administration in therapeutic settings .

Properties

IUPAC Name

methyl 5-[[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O4/c1-26-17(25)13-7-6-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJYKANXJFMHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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